methyl 10-methoxy-2-methyl-4-thioxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
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Overview
Description
Methyl 10-methoxy-2-methyl-4-thioxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-methoxy-2-methyl-4-thioxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxadiazocine ring, followed by the introduction of the thioxo group and the trifluoromethylphenyl group. The final step involves the esterification of the carboxylate group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-methoxy-2-methyl-4-thioxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, forming a thiol or a hydrocarbon.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, methyl 10-methoxy-2-methyl-4-thioxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of methyl 10-methoxy-2-methyl-4-thioxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 10-methoxy-2-methyl-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
- Methyl 10-methoxy-2-methyl-4-thioxo-3-[3-(fluoromethyl)phenyl]-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
Uniqueness
The uniqueness of methyl 10-methoxy-2-methyl-4-thioxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate lies in its combination of functional groups and its specific molecular structure. This allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H19F3N2O4S |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
methyl 6-methoxy-9-methyl-11-sulfanylidene-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
InChI |
InChI=1S/C21H19F3N2O4S/c1-20-15(18(27)29-3)16(13-8-5-9-14(28-2)17(13)30-20)25-19(31)26(20)12-7-4-6-11(10-12)21(22,23)24/h4-10,15-16H,1-3H3,(H,25,31) |
InChI Key |
BEJMEHSATUCJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(C3=C(O1)C(=CC=C3)OC)NC(=S)N2C4=CC=CC(=C4)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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